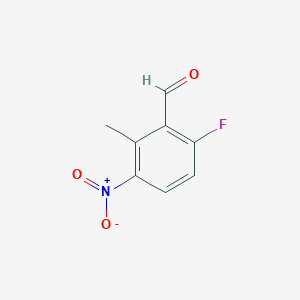

6-Fluoro-2-methyl-3-nitrobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Fluoro-2-methyl-3-nitrobenzaldehyde is an organic compound with the molecular formula C8H6FNO3 and a molecular weight of 183.14 g/mol It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzaldehyde core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methyl-3-nitrobenzaldehyde typically involves the nitration of 6-Fluoro-2-methylbenzaldehyde. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Fluoro-2-methyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Sodium methoxide, methanol.

Major Products:

Reduction: 6-Fluoro-2-methyl-3-aminobenzaldehyde.

Oxidation: 6-Fluoro-2-methyl-3-nitrobenzoic acid.

Substitution: 6-Methoxy-2-methyl-3-nitrobenzaldehyde.

Applications De Recherche Scientifique

6-Fluoro-2-methyl-3-nitrobenzaldehyde has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 6-Fluoro-2-methyl-3-nitrobenzaldehyde is primarily related to its functional groups:

Comparaison Avec Des Composés Similaires

6-Fluoro-2-methyl-3-nitrobenzaldehyde can be compared with other similar compounds to highlight its uniqueness:

6-Fluoro-2-methylbenzaldehyde: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.

2-Methyl-3-nitrobenzaldehyde: Lacks the fluorine atom, affecting its stability and bioavailability.

6-Fluoro-3-nitrobenzaldehyde: Lacks the methyl group, which influences its steric and electronic properties.

These comparisons underscore the distinct chemical and biological properties imparted by the specific functional groups present in this compound.

Activité Biologique

6-Fluoro-2-methyl-3-nitrobenzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following functional groups:

- Nitro group (-NO2) : Known for its ability to undergo reduction to form reactive intermediates.

- Aldehyde group (-CHO) : Capable of forming covalent bonds with nucleophiles in biological systems.

- Fluorine atom : Enhances stability and bioavailability, contributing to the compound's effectiveness in biological contexts.

The biological activity of this compound is primarily attributed to its functional groups:

- Reduction of Nitro Group : The nitro group can be reduced to an amino group, leading to the formation of reactive intermediates that interact with various biological targets, potentially exhibiting antimicrobial and anticancer effects.

- Aldehyde Reactivity : The aldehyde group can react with nucleophilic sites on proteins or nucleic acids, which may alter their function and lead to cytotoxic effects.

- Fluorine Substitution : The presence of fluorine increases the compound's metabolic stability and enhances its interaction with biological systems, making it more effective against target cells.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties. For instance, it has been evaluated against various bacterial strains and has shown promising results in inhibiting growth .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have reported significant cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HL-60 (Leukemia) | 0.70 ± 0.14 | |

| K-562 (Leukemia) | 1.25 ± 0.35 | |

| HeLa (Cervical) | >10 (inactive) |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, derivatives of this compound often exhibit enhanced activity compared to the parent structure.

Comparative Analysis

When comparing this compound with structurally similar compounds, several distinctions arise:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 6-Fluoro-2-methylbenzaldehyde | Lacks nitro group; reduced reactivity | Lower antimicrobial activity |

| 2-Methyl-3-nitrobenzaldehyde | Lacks fluorine; affects stability | Moderate activity |

| 6-Fluoro-3-nitrobenzaldehyde | Lacks methyl group; alters steric properties | Variable activity |

These comparisons highlight how specific functional groups influence both chemical reactivity and biological efficacy.

Case Studies

- Anticancer Studies : A study published in MDPI evaluated several derivatives of nitrobenzaldehydes for anticancer activity against leukemia cell lines. The results indicated that compounds with fluorinated substituents showed enhanced cytotoxicity compared to non-fluorinated counterparts, supporting the role of fluorine in improving therapeutic profiles .

- Antimicrobial Evaluation : Another investigation focused on the synthesis of derivatives containing 6-fluoro substituents which were tested against Mycobacterium tuberculosis. Some derivatives exhibited significant inhibition, suggesting that modifications on the benzaldehyde core can lead to improved antimicrobial properties .

Propriétés

IUPAC Name |

6-fluoro-2-methyl-3-nitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO3/c1-5-6(4-11)7(9)2-3-8(5)10(12)13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICJJUIDCXFZMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C=O)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.